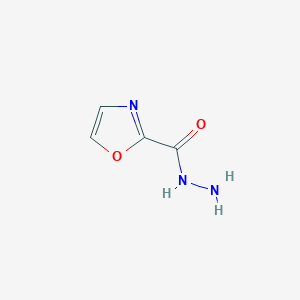

Oxazole-2-carboxylic acid hydrazide

説明

Oxazole-2-carboxylic acid hydrazide (CAS: 90831-48-4) is a heterocyclic hydrazide derivative featuring a five-membered oxazole ring substituted with a carboxylic acid hydrazide group at the 2-position. This compound is characterized by its high purity (95%) and is widely utilized in synthetic chemistry for the preparation of biologically active heterocycles, including oxadiazoles, triazoles, and thiadiazoles . Its structural versatility enables interactions with enzymes and receptors, making it a candidate for antimicrobial, antifungal, and anticancer applications.

特性

IUPAC Name |

1,3-oxazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJFZRUFEGHQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459698 | |

| Record name | 1,3-oxazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90831-48-4 | |

| Record name | 1,3-oxazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Oxazole-2-carboxylic acid hydrazide can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazoles using manganese dioxide . Another method involves the reaction of α-bromo nitroalkanes with acyl hydrazides under semiaqueous conditions to directly yield oxadiazoles .

Industrial Production Methods

Industrial production of oxazole-2-carboxylic acid hydrazide often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions. These methods utilize eco-friendly catalysts and reagents to achieve high yields and purity .

化学反応の分析

Cyclization Reactions

OCH serves as a precursor for synthesizing nitrogen-containing heterocycles. Key cyclization pathways include:

Formation of 1,3,4-Oxadiazoles

-

Reagents/Conditions :

-

Mechanism : Cyclodehydration of OCH derivatives with carboxylic acids or sulfonyl acetic acids generates 2,5-disubstituted 1,3,4-oxadiazoles. For example, POCl₃-mediated cyclization achieves yields >80% .

-

Example :

Formation of 1,3,4-Thiadiazoles

-

Reagents/Conditions : Lawesson’s reagent or P₂S₅ in tetrahydrofuran (THF) under reflux .

-

Mechanism : Dehydrosulfurization replaces oxygen in the oxazole ring with sulfur. Yields range from 50–75% depending on substituents .

Substitution Reactions

The hydrazide group (–CONHNH₂) undergoes nucleophilic substitution with electrophiles:

Acylation

-

Reagents/Conditions : Acyl chlorides or anhydrides in methanol/ethanol (0–25°C) .

-

Products : N-acylated hydrazide derivatives, e.g., nicotinic hydrazide (92% yield with PCl₅) .

Nucleophilic Displacement

-

Reagents/Conditions : Alkyl halides or aryl glyoxals in polar aprotic solvents (DMF, THF) .

-

Example :

Oxidation

-

Reagents/Conditions : MnO₂ or IBX (2-iodoxybenzoic acid) in dichloromethane (DCM) .

-

Products : Oxazole-2-carboxylic acid or α-keto-1,3,4-oxadiazoles (85–95% yield) .

Reduction

科学的研究の応用

Pharmaceutical Development

Key Applications:

- Synthesis of Bioactive Compounds: Oxazole-2-carboxylic acid hydrazide serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties. Its derivatives have been explored for their potential therapeutic effects against numerous diseases.

| Compound | Activity | Reference |

|---|---|---|

| Anti-inflammatory agents | Reduces inflammation in various models | |

| Antimicrobial agents | Effective against bacteria and fungi |

Case Study:

A study highlighted the synthesis of new hydrazone derivatives from oxazole-2-carboxylic acid hydrazide, which exhibited significant antibacterial activity against Pseudomonas aeruginosa PAO1, indicating its potential in drug development for treating infections .

Agricultural Chemistry

Key Applications:

- Agrochemical Formulation: This compound is utilized in the development of agrochemicals aimed at pest control and crop protection. Its effectiveness contributes to improved agricultural yields.

| Application | Impact | Reference |

|---|---|---|

| Pest control agents | Enhanced crop protection | |

| Growth regulators | Promotes plant growth under stress conditions |

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: Oxazole-2-carboxylic acid hydrazide is employed in biochemical research to study enzyme inhibition and metabolic pathways. It has been shown to inhibit tyrosine kinases, which are crucial for cell signaling.

| Enzyme Targeted | Effect | Reference |

|---|---|---|

| Tyrosine kinases | Inhibition leads to altered cell signaling pathways | |

| Other enzymes | Potential interactions with various biomolecules |

Case Study:

Research demonstrated that compounds derived from oxazole-2-carboxylic acid hydrazide could modulate cellular processes by inhibiting specific enzymes involved in signaling pathways, thereby influencing gene expression and cellular function.

Material Science

Key Applications:

- Development of Novel Materials: The compound is investigated for its potential to create materials with enhanced thermal stability and chemical resistance, making it valuable for industrial applications.

| Material Property | Application Area | Reference |

|---|---|---|

| Thermal stability | High-performance materials | |

| Chemical resistance | Protective coatings |

Analytical Chemistry

Key Applications:

- Reagent in Analytical Methods: Oxazole-2-carboxylic acid hydrazide is used as a reagent for detecting and quantifying other compounds, which is essential for quality control in manufacturing processes.

作用機序

The mechanism of action of oxazole-2-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may act as an inhibitor of tyrosine kinases or cyclooxygenase enzymes, thereby exerting anticancer or anti-inflammatory effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Oxazole-4- and Oxazole-5-carboxylic Acid Hydrazides

Oxazole-2-carboxylic acid hydrazide differs from its positional isomers (Oxazole-4- and Oxazole-5-carboxylic acid hydrazides) in the substitution pattern on the oxazole ring. These isomers exhibit distinct physicochemical properties and reactivity:

- Synthetic Utility : Oxazole-4-carboxylic acid hydrazide (CAS: 885274-12-4) is a precursor for 1,3,4-thiadiazoles and triazole derivatives, whereas Oxazole-2-carboxylic acid hydrazide is more reactive in cyclocondensation reactions due to steric and electronic effects .

- Biological Activity : Oxazole-5-carboxylic acid hydrazide (CAS: 885274-30-6) has shown lower antimicrobial potency compared to the 2-substituted isomer, likely due to reduced hydrogen-bonding capacity with target enzymes .

Table 1: Comparison of Oxazole Isomers

| Property | Oxazole-2-carboxylic Acid Hydrazide | Oxazole-4-carboxylic Acid Hydrazide | Oxazole-5-carboxylic Acid Hydrazide |

|---|---|---|---|

| CAS Number | 90831-48-4 | 885274-12-4 | 885274-30-6 |

| Purity | 95% | 95% | 95% |

| Key Synthetic Use | Oxadiazole/Triazole synthesis | Thiadiazole synthesis | Limited applications |

| Antimicrobial Activity | Moderate to high | Low | Low |

Heterocyclic Hydrazides with Varied Core Structures

Thiazole-Based Hydrazides

The thiazole core enhances sulfur-mediated interactions in biological systems, unlike the oxygen-rich oxazole ring .

Pyrazine-2-carboxylic Acid Hydrazide

Benzoic Acid Hydrazide Derivatives

Benzoic acid hydrazides, such as 4-(benzenesulfonamido)benzoic acid hydrazide, are used in functionalizing graphene oxide for biomedical applications. Oxazole-2-carboxylic acid hydrazide lacks similar reports, though its heterocyclic structure could offer advantages in material science .

Antimicrobial Activity

- Oxazole-2-carboxylic acid hydrazide shares mechanistic similarities with pyrrole-based hydrazides (e.g., 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide), both interacting with ARG60, ARG32, and GLN28 residues in bacterial enzymes. However, pyrrole derivatives show higher consensus docking scores (6.09–4.29 vs. ~4.0 for oxazole derivatives), suggesting weaker enzyme binding .

生物活性

Oxazole-2-carboxylic acid hydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

Oxazole-2-carboxylic acid hydrazide has the molecular formula and features a hydrazide functional group attached to an oxazole ring. Its structural characteristics contribute to its ability to interact with various biological targets.

The biological activity of oxazole derivatives, including oxazole-2-carboxylic acid hydrazide, is primarily attributed to their interactions with enzymes and receptors. These interactions often occur through non-covalent bonding, influencing several biochemical pathways:

- Enzyme Inhibition : Oxazole-2-carboxylic acid hydrazide has been shown to inhibit enzymes such as tyrosine kinases, which are crucial in cell signaling pathways. This inhibition can disrupt normal cellular functions and lead to altered gene expression.

- Cellular Effects : The compound can modulate various cellular processes, affecting cell proliferation and apoptosis. Studies indicate its potential in cancer therapy by inhibiting the growth of tumor cells .

Biological Activities

Oxazole-2-carboxylic acid hydrazide exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : It has demonstrated significant antibacterial and antifungal properties. For instance, it showed notable inhibition against various strains of bacteria and fungi, as summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| E. coli | 4 |

| S. aureus | 12 |

| Pseudomonas aeruginosa | 9 |

| Candida albicans | 10 |

| Aspergillus niger | 11 |

This data indicates that oxazole-2-carboxylic acid hydrazide is effective against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens .

- Anticancer Activity : Research has shown that oxazole derivatives can inhibit the growth of various cancer cell lines. For example, studies reported IC50 values indicating strong antiproliferative effects against human cancer cell lines such as HeLa and A549 .

Case Studies

Several studies have explored the biological activities of oxazole-2-carboxylic acid hydrazide:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various oxazole derivatives, including oxazole-2-carboxylic acid hydrazide. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ampicillin .

- Cancer Research : In vitro studies have demonstrated that oxazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. One study highlighted the compound's ability to inhibit cell growth in breast cancer cell lines through modulation of tyrosine kinase activity .

- Inflammatory Response : Other research indicated that oxazole-2-carboxylic acid hydrazide possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。